molecular formula C8H15F3O2Si B14326359 Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester CAS No. 104410-90-4

Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester

Cat. No.: B14326359
CAS No.: 104410-90-4
M. Wt: 228.28 g/mol
InChI Key: WOMMBEYPWVELIE-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester is a chemical compound with the molecular formula C8H15F3O2Si and a molecular weight of 228.28 g/mol . . This compound is characterized by the presence of trifluoroacetic acid and a dimethylsilyl ester group, making it a valuable reagent in organic synthesis.

Preparation Methods

The synthesis of Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester typically involves the reaction of trifluoroacetic acid with tert-butyl alcohol and dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:

CF3COOH+(CH3)3COH+(CH3)2SiClCF3COO-Si(CH3)2(CH3)3C+HCl\text{CF}_3\text{COOH} + \text{(CH}_3\text{)}_3\text{COH} + \text{(CH}_3\text{)}_2\text{SiCl} \rightarrow \text{CF}_3\text{COO-Si(CH}_3\text{)}_2\text{(CH}_3\text{)}_3\text{C} + \text{HCl} CF3​COOH+(CH3​)3​COH+(CH3​)2​SiCl→CF3​COO-Si(CH3​)2​(CH3​)3​C+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, yielding trifluoroacetic acid and tert-butyl alcohol.

    Substitution Reactions: The trifluoroacetate group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include water, acids, bases, and nucleophiles such as amines and alcohols .

Scientific Research Applications

Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester involves the introduction of trifluoromethyl groups into target molecules. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the target molecule, leading to changes in reactivity, stability, and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar compounds to Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester include:

The uniqueness of this compound lies in its combination of trifluoromethyl and dimethylsilyl groups, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

104410-90-4

Molecular Formula

C8H15F3O2Si

Molecular Weight

228.28 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H15F3O2Si/c1-7(2,3)14(4,5)13-6(12)8(9,10)11/h1-5H3

InChI Key

WOMMBEYPWVELIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)C(F)(F)F

Origin of Product

United States

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